1-(4-Chlorophenyl)propane-1,2-dione chemical properties
1-(4-Chlorophenyl)propane-1,2-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)propane-1,2-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-chlorophenyl)propane-1,2-dione, a significant alpha-diketone in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, spectral characteristics, reactivity, and applications, grounding all claims in authoritative references.
Introduction and Significance
1-(4-Chlorophenyl)propane-1,2-dione, belonging to the α-diketone class of compounds, is characterized by two adjacent carbonyl groups. This structural feature imparts unique reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds and a molecule of interest in medicinal chemistry. The presence of a 4-chlorophenyl group significantly influences its electronic properties and reactivity, often enhancing its biological activity or modifying its role as a synthetic intermediate. Chlorinated organic compounds are frequently found in pharmaceuticals, and understanding the properties of synthons like this is crucial for the development of new therapeutic agents[1].
Physicochemical and Structural Properties
The fundamental properties of 1-(4-chlorophenyl)propane-1,2-dione are summarized below. These data are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)propane-1,2-dione | [2] |
| Molecular Formula | C₉H₇ClO₂ | [2][3] |
| Molecular Weight | 182.61 g/mol | [2] |
| CAS Number | 10557-21-8 | [2] |
| Canonical SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [2] |
| InChIKey | HOZREFFNUJAHQP-UHFFFAOYSA-N | [2] |
Chemical Structure Diagram
Caption: Structure of 1-(4-Chlorophenyl)propane-1,2-dione.
Synthesis and Manufacturing
The synthesis of α-diketones can be achieved through various methods, with the oxidation of α-hydroxy ketones, methylene ketones, or alkynes being the most common approaches[4]. For 1-(4-chlorophenyl)propane-1,2-dione, a practical and scalable synthesis involves the oxidation of the corresponding propiophenone derivative, 1-(4-chlorophenyl)propan-1-one.
Protocol: Synthesis via Oxidation of 1-(4-chlorophenyl)propan-1-one
This protocol is adapted from a general procedure for the synthesis of phenylpropane-1,2-dione and illustrates a plausible route[5]. The causality behind this choice of method lies in the ready availability of the starting propiophenone and the efficiency of selenium dioxide as an oxidant for α-methylene groups adjacent to a carbonyl.
Step 1: α-Bromination of 1-(4-chlorophenyl)propan-1-one
-
Dissolve 1-(4-chlorophenyl)propan-1-one in a suitable solvent like diethyl ether or glacial acetic acid[6][7].
-
Add a catalytic amount of a Lewis acid, such as aluminum chloride, to facilitate the reaction.
-
Slowly add bromine (Br₂) to the solution while maintaining a gentle reflux. The reaction proceeds via an enol intermediate, which attacks the electrophilic bromine[8].
-
After the addition is complete, continue heating to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.
Step 2: Kornblum Oxidation
-
The crude α-bromo ketone is dissolved in dimethyl sulfoxide (DMSO).
-
The mixture is heated, often with a mild base like sodium bicarbonate, to facilitate the oxidation. DMSO acts as the oxidant in this step.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure to yield 1-(4-chlorophenyl)propane-1,2-dione.
Synthetic Workflow Diagram
Caption: Synthetic pathway to 1-(4-chlorophenyl)propane-1,2-dione.
Spectroscopic Characterization
Spectroscopic data are critical for the unambiguous identification and purity assessment of 1-(4-chlorophenyl)propane-1,2-dione.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.4-8.0 ppm. A singlet for the methyl protons (CH₃) around δ 2.4 ppm. |
| ¹³C NMR | Two carbonyl carbons in the range of δ 190-200 ppm. Aromatic carbons with signals influenced by the electron-withdrawing chlorine atom. A methyl carbon signal around δ 25-30 ppm[2][3]. |
| Infrared (IR) | Strong, distinct C=O stretching vibrations for the two carbonyl groups, typically in the range of 1680-1730 cm⁻¹[3]. Aromatic C-H and C=C stretching bands. A C-Cl stretching band in the fingerprint region. |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z 182, along with a characteristic M+2 peak at m/z 184 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope[3]. Fragmentation patterns would likely show the loss of CO and CH₃CO fragments. |
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(4-chlorophenyl)propane-1,2-dione is dominated by the two adjacent electrophilic carbonyl carbons and the acidic α-protons of the methyl group.
Reactions at the Carbonyl Groups
The vicinal dicarbonyl moiety is highly reactive towards nucleophiles. A classic reaction is the condensation with 1,2-diamines to form quinoxalines, a valuable class of heterocyclic compounds in medicinal chemistry.
Mechanism: Quinoxaline Formation
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Nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons.
-
Formation of a hemiaminal intermediate, followed by dehydration to form an imine.
-
Intramolecular cyclization via the attack of the second amino group on the remaining carbonyl carbon.
-
A second dehydration step yields the stable aromatic quinoxaline ring.
Caption: Reaction mechanism for quinoxaline synthesis.
Reactions Involving the Enolate
While less acidic than the protons between two carbonyls in a β-dicarbonyl system, the methyl protons are still enolizable under basic conditions, allowing for α-substitution reactions[8][9].
Applications in Research and Drug Development
The unique structural and reactive properties of 1-(4-chlorophenyl)propane-1,2-dione make it a valuable intermediate in several areas.
-
Heterocyclic Synthesis: It serves as a key precursor for synthesizing a wide range of heterocyclic compounds, such as quinoxalines and pyrazines, which are core scaffolds in many biologically active molecules[10].
-
Medicinal Chemistry: Derivatives of chlorophenyl diones and related structures have been investigated for various therapeutic activities. For instance, pyrazolidine-3,5-dione derivatives containing the 4-chlorophenyl moiety have been synthesized and evaluated as inhibitors of bacterial cell wall biosynthesis[11][12]. Other related structures have shown potential as anticonvulsant and antinociceptive agents[13].
-
Agrochemicals: The oxime derivative, 1-(4-chlorophenyl)propane-1,2-dione 2-oxime, is an intermediate in the synthesis of hexythiazox, an acaricide (mite-killing agent)[14].
Safety and Handling
As with any laboratory chemical, 1-(4-chlorophenyl)propane-1,2-dione should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione.
- The Royal Society of Chemistry. (2008).
- Semantic Scholar. (n.d.). Unexpected reactivity of diaryl α-diketones with thiazolium carbenes: discovery of a novel multicomponent reaction for the facile synthesis of 1,4-thiazin-3-ones.
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National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem Compound Database. Retrieved from [Link].
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
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NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link].
- Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions.
-
MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link].
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PubMed. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Retrieved from [Link].
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MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link].
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link].
- Elsevier. (2022). CHAPTER 4: α-Substitution in Carbonyl Compounds and Derivatives.
-
Patsnap. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link].
- Elsevier. (2005). 4-Alkyl and 4,4′-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5- dione derivatives as new inhibitors of bacterial cell wall biosynthesis.
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PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link].
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